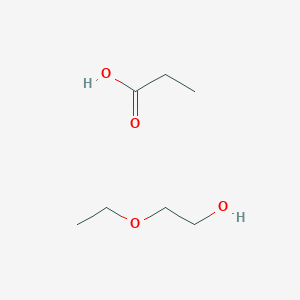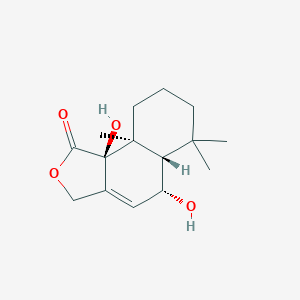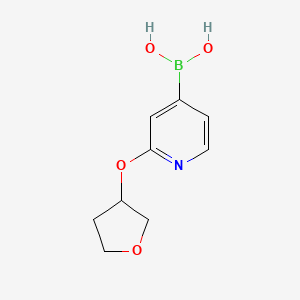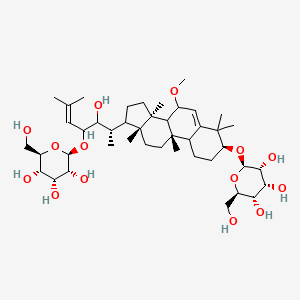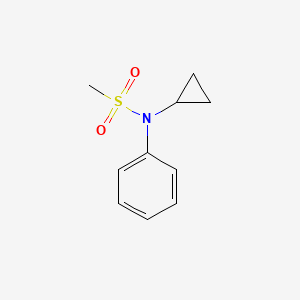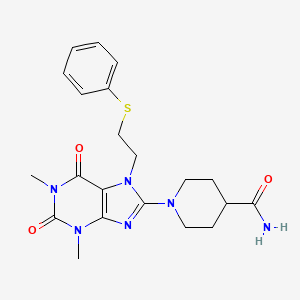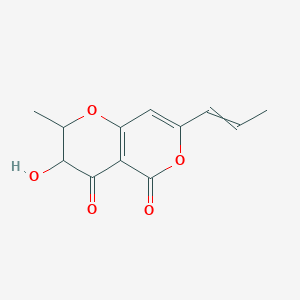
Radicinin from alternaria chrysanthemi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radicinin is a phytotoxic compound produced by the fungus Alternaria chrysanthemi
Méthodes De Préparation
Radicinin can be produced through both natural and synthetic methods.
Natural Production: Radicinin is naturally produced by Alternaria chrysanthemi when cultured on specific media such as Czapek-Dox medium or potato dextrose broth . The production of radicinin is influenced by various cultural conditions, including the strain of the fungus and the composition of the growth medium .
Synthetic Routes: While detailed synthetic routes for radicinin are not extensively documented, the compound can be synthesized through stereoselective synthesis methods. These methods involve the use of specific reagents and catalysts to achieve the desired stereochemistry .
Industrial Production: For large-scale production, optimizing fungal fermentation processes is crucial. This involves selecting the best fungal strains and cultural conditions to maximize radicinin yield .
Analyse Des Réactions Chimiques
Radicinin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Radicinin can be oxidized to form radicinol, another phytotoxic compound. This reaction typically requires oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction: Reduction of radicinin can yield deoxyradicinin, which involves the use of reducing agents like sodium borohydride .
Substitution: Radicinin can undergo substitution reactions to form various derivatives. For example, acetylation of radicinin produces acetyl radicinin .
Major Products: The major products formed from these reactions include radicinol, deoxyradicinin, and acetyl radicinin .
Applications De Recherche Scientifique
Radicinin has a wide range of scientific research applications:
Chemistry: Radicinin and its derivatives are studied for their unique chemical properties and potential as chemical scaffolds for the synthesis of new compounds .
Biology: In biology, radicinin is used to study plant-pathogen interactions and the mechanisms of fungal phytotoxicity .
Medicine: Radicinin has shown potential anticancer activity in vitro, making it a candidate for further research in cancer therapy .
Industry: Radicinin is being evaluated as a bioherbicide for the control of invasive plant species, offering an environmentally friendly alternative to synthetic herbicides .
Mécanisme D'action
Radicinin exerts its effects through its phytotoxic activity. It inhibits the growth of target plants by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the integrity of cell membranes and disrupt metabolic pathways .
Comparaison Avec Des Composés Similaires
Radicinin is unique among fungal phytotoxins due to its specific activity against certain plant species and its low toxicity to non-target organisms . Similar compounds include:
Radicinol: An oxidized derivative of radicinin with similar phytotoxic properties.
Deoxyradicinin: A reduced form of radicinin with distinct chemical properties.
Alternariol: Another phytotoxin produced by Alternaria species, known for its cytotoxic and mutagenic activities.
Tenuazonic Acid: A phytotoxin with herbicidal activity, produced by Alternaria alternata.
Radicinin’s specificity and low toxicity to non-target organisms make it a promising candidate for bioherbicide development .
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-7-prop-1-enyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3 |
Clé InChI |
SDKXGAICTNHFCN-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


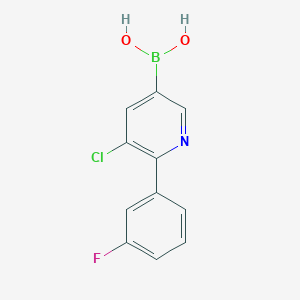
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)

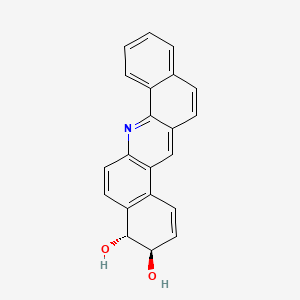
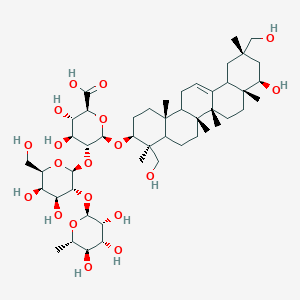
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)
